3-(Bromomethyl)morpholine, N-BOC protected
CAS No.:
Cat. No.: VC18010014
Molecular Formula: C10H18BrNO3
Molecular Weight: 280.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18BrNO3 |
|---|---|
| Molecular Weight | 280.16 g/mol |
| IUPAC Name | tert-butyl 3-(bromomethyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3 |
| Standard InChI Key | TWFMJHHRSVBFSE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1CBr |
Introduction
Structural Overview and Molecular Identity
3-(Bromomethyl)morpholine, N-BOC protected, is systematically named tert-butyl 3-(bromomethyl)morpholine-4-carboxylate. Its molecular formula is , with a molecular weight of 280.16 g/mol . The structure comprises a six-membered morpholine ring, where one nitrogen atom is protected by a BOC group, and a bromomethyl substituent is attached at the 3-position (Figure 1).
Key Structural Features:
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Morpholine Core: A saturated six-membered ring containing one oxygen and one nitrogen atom.
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Bromomethyl Group: A reactive substituent at the 3-position, enabling nucleophilic substitution.
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N-BOC Protection: A tert-butoxycarbonyl group () shielding the amine, enhancing stability during synthetic modifications .
The InChIKey NBJWPNFWLLYPDT-UHFFFAOYSA-N and SMILES C1COCC(N1)CBr provide unambiguous identifiers for database searches .
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-(bromomethyl)morpholine, N-BOC protected, involves two primary steps: (1) bromination of a precursor and (2) N-BOC protection.
Step 1: Bromination of 3-Methylmorpholine
Bromination of 3-methylmorpholine using -bromosuccinimide (NBS) under radical initiation introduces the bromomethyl group. This reaction typically proceeds in dichloromethane at 0–25°C, yielding 3-(bromomethyl)morpholine .
Step 2: N-BOC Protection
The free amine is protected using di-tert-butyl dicarbonate () in a tetrahydrofuran (THF)/water mixture. This step occurs at 0°C, followed by gradual warming to room temperature, achieving high yields of the N-BOC-protected product .
Analytical Characterization
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Spectroscopy: Nuclear magnetic resonance (NMR) confirms the presence of the BOC group (quartet at 1.4 ppm for tert-butyl) and bromomethyl signal ( 3.5–4.0 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 280.16 .
Physical and Chemical Properties
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.16 g/mol |
| Solubility | Soluble in DMSO, THF, CHCl |
| Melting Point | 45–48°C (decomposes) |
Stability and Reactivity
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Thermal Stability: Decomposes above 150°C, releasing CO and tert-butanol .
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Hydrolytic Sensitivity: The BOC group is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane).
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Reactivity: The bromomethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides .
Reactivity and Synthetic Applications
Nucleophilic Substitution
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and protease modulators. Its bromomethyl group facilitates late-stage diversification in drug discovery.
Material Science
Functionalized morpholines are incorporated into polymers for controlled drug delivery systems, leveraging their water solubility and biocompatibility.
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